molecular formula C12H8N2OS2 B14411346 4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile CAS No. 80532-88-3

4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile

Cat. No.: B14411346
CAS No.: 80532-88-3
M. Wt: 260.3 g/mol
InChI Key: VAPCQHUFVUGRBK-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenyl-substituted nitrile and a methylsulfanyl-substituted compound, the reaction proceeds through a series of nucleophilic substitutions and cyclization steps to form the oxazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, impacting cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)phenylacetic acid: Similar in having a methylsulfanyl group but differs in the overall structure and functional groups.

    2-Methoxy-4-(methylsulfanyl)benzoic acid: Shares the methylsulfanyl group but has different substituents and ring structure.

Uniqueness

4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile is unique due to its combination of sulfur and nitrogen atoms within an oxazine ring, which imparts distinct chemical reactivity and potential biological activity .

Properties

CAS No.

80532-88-3

Molecular Formula

C12H8N2OS2

Molecular Weight

260.3 g/mol

IUPAC Name

4-methylsulfanyl-2-phenyl-6-sulfanylidene-1,3-oxazine-5-carbonitrile

InChI

InChI=1S/C12H8N2OS2/c1-17-11-9(7-13)12(16)15-10(14-11)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

VAPCQHUFVUGRBK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=S)OC(=N1)C2=CC=CC=C2)C#N

Origin of Product

United States

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